2-chloro-N,N-dicyclohexylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dicyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSMKKIHACOWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 2 Chloro N,n Dicyclohexylbenzamide
The specific chemical and physical properties of 2-chloro-N,N-dicyclohexylbenzamide are detailed in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| Molecular Formula | C19H26ClNO |
| Molecular Weight | 320.0 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 103-105 °C |
Chemical Reactivity and Transformations of 2 Chloro N,n Dicyclohexylbenzamide
Reactivity of the Chlorobenzoyl Moiety
The 2-chloro-N,N-dicyclohexylbenzamide possesses a chlorinated benzene (B151609) ring, which is a common motif in organic synthesis. The reactivity of this moiety is significantly influenced by the presence of the chlorine atom and the amide group.
The chlorine atom at the ortho position to the amide linkage exerts a notable influence on the aromatic ring's reactivity towards electrophilic aromatic substitution. While the amide group is an ortho-, para-director, the steric hindrance imposed by the bulky dicyclohexyl groups can impede substitution at the other ortho position (C6). The chlorine atom itself is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. In this specific molecule, the position para to the chlorine (C4) and the position ortho to the amide and meta to the chlorine (C3) are potential sites for substitution. The interplay between the electronic directing effects of the amide and chloro groups, along with the steric hindrance, will ultimately determine the regioselectivity of such reactions.
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally less common than electrophilic substitution for aromatic compounds. openstax.org The success of an SNAr reaction is contingent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). openstax.orgmasterorganicchemistry.com These groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. openstax.org
In this compound, the benzamide (B126) group itself is not a strong electron-withdrawing group. Therefore, for SNAr to occur efficiently, the introduction of potent electron-withdrawing substituents, such as a nitro group, onto the aromatic ring would likely be necessary. youtube.com Without such activation, the conditions required for substitution would be harsh, and the reaction may not proceed at all. It is important to note that SNAr reactions are distinct from SN1 and SN2 reactions and proceed via an addition-elimination mechanism. openstax.orgyoutube.com
Reactivity of the Amide Linkage and Dicyclohexyl Substituents
The amide bond and the bulky dicyclohexyl groups are central to the molecule's stability and reactivity profile.
The carbonyl carbon of the amide group is electrophilic and can be a target for nucleophilic attack. However, the large dicyclohexyl groups on the nitrogen atom create significant steric hindrance, shielding the carbonyl carbon from approaching nucleophiles. This steric protection makes the amide bond in this compound relatively robust and resistant to cleavage under standard conditions.
The hydrolysis of amides, which involves the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction in organic chemistry. For sterically hindered amides like this compound, this process is notably challenging. Standard conditions for amide hydrolysis, such as prolonged heating in strong aqueous acid or base, are often required.
Research into the hydrolysis of sterically hindered esters, which share some mechanistic similarities with amides, has shown that non-aqueous conditions using reagents like sodium hydroxide (B78521) in a methanol/dichloromethane mixture can be effective for saponification at room temperature. arkat-usa.orgresearchgate.net Such methods might offer a milder alternative for the hydrolysis of sterically encumbered amides. The development of methods for the mild hydrolysis of hindered esters is an area of ongoing research, with potential applications for similarly challenging amide substrates. researchgate.net Biocatalytic approaches using enzymes like lipases and proteases have also been explored for the hydrolysis of sterically hindered esters and could potentially be adapted for hindered amides, although the substrate scope can be limited. researchgate.net
Directed C-H Functionalization and Coupling Reactions
A significant area of modern synthetic chemistry involves the direct functionalization of carbon-hydrogen (C-H) bonds. In the context of this compound, the amide group can act as a directing group in palladium-catalyzed C-H bond functionalization reactions. rsc.org This strategy allows for the selective introduction of new functional groups at positions ortho to the amide.
For instance, Pd(II)-catalyzed C-H carbonylation, arylation, and amination have been demonstrated to proceed under ambient conditions, directed by an amine. rsc.org This suggests that the amide nitrogen in this compound could direct the palladium catalyst to activate the C-H bond at the C6 position of the phenyl ring, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. This approach offers a powerful tool for the late-stage modification of the molecule's core structure.
Ir-Catalyzed Ortho-C-H Borylation of N,N-Dicyclohexylbenzamide
The iridium-catalyzed ortho-C-H borylation represents a powerful method for the regioselective functionalization of arenes. In the case of tertiary benzamides, the amide directing group facilitates the selective borylation at the ortho position of the benzene ring. For N,N-dicyclohexylbenzamide, this reaction proceeds with high efficiency.
Under optimized conditions, employing an iridium catalyst such as [Ir(OMe)(COD)]₂ and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), the ortho-borylated product of N,N-dicyclohexylbenzamide can be obtained in excellent yields. For instance, studies have reported achieving yields as high as 94% to 98% for this transformation. nih.gov The reaction is typically carried out in a suitable solvent like THF at a moderate temperature. The high selectivity is attributed to the coordinating effect of the amide group, which directs the iridium catalyst to the adjacent C-H bond. nih.govresearchgate.net
The general scheme for this reaction involves the activation of the C-H bond by the iridium catalyst, followed by the introduction of the boryl group. The presence of a suitable ligand, such as a substituted bipyridine, is often crucial for the catalytic activity. nih.gov
Table 1: Ir-Catalyzed Ortho-C-H Borylation of N,N-Dicyclohexylbenzamide
| Catalyst System | Boron Source | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ir(OMe)(COD)]₂ | B₂pin₂ | 3,3'-Bpy | THF | 94 | nih.gov |
Oxidative Coupling Reactions Directed by N-Bearing Groups
While direct studies on the oxidative coupling of this compound are not extensively documented, the reactivity of related N-aryl and N-alkoxy benzamides suggests its potential to participate in such reactions. Oxidative coupling reactions, particularly those involving the formation of C-C or C-N bonds, are often directed by nitrogen-containing functional groups. These groups can pre-coordinate to a metal catalyst, facilitating the activation of nearby C-H bonds for subsequent coupling.
In analogous systems, such as N-phenylbenzamides, intramolecular oxidative aryl-aryl coupling has been achieved using hypervalent iodine reagents. nih.gov This type of reaction leads to the formation of complex heterocyclic structures. The amide group plays a crucial role in orienting the molecule for the desired bond formation.
Furthermore, iron-catalyzed oxidative cross-couplings of N-methoxy benzamides have been reported, leading to N-S bond formation. acs.org These examples highlight the versatility of the amide group in directing oxidative transformations. For this compound, the bulky dicyclohexyl groups on the nitrogen atom and the electronic effect of the ortho-chloro substituent would likely influence the feasibility and outcome of such oxidative coupling reactions.
Coordination Chemistry and Ligand Properties
The presence of nitrogen and oxygen donor atoms in the amide functionality, along with the chloro substituent, makes this compound a potential ligand for coordination with transition metal ions. nih.gov The steric and electronic properties of the ligand would dictate its coordination behavior.
Complexation with Transition Metal Ions
Benzamide derivatives are known to form complexes with a variety of transition metals. The coordination typically occurs through the carbonyl oxygen atom, which acts as a Lewis base. nih.gov In some cases, particularly with deprotonation of an N-H group, the nitrogen atom can also participate in coordination. For N,N-disubstituted benzamides like this compound, coordination is expected primarily through the carbonyl oxygen.
Evaluation of Coordination Modes and Chelation
The most common coordination mode for simple benzamides is monodentate, where the ligand binds to the metal center through the carbonyl oxygen atom. researchgate.net In more complex ligands containing additional donor sites, benzamide moieties can participate in chelation, forming more stable ring structures with the metal ion. nih.gov
For this compound, bidentate chelation involving the carbonyl oxygen and the ortho-chloro substituent is a possibility. This would lead to the formation of a five-membered chelate ring. However, the coordinating ability of a chloro-substituent is generally weaker than that of the carbonyl oxygen. The likelihood of such a chelation mode would depend on the nature of the metal ion and the reaction conditions.
In the absence of specific experimental data for this compound, the evaluation of its coordination modes relies on the principles established from studies of similar substituted benzamide ligands.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [Ir(OMe)(COD)]₂ (Bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)) |
| B₂pin₂ (Bis(pinacolato)diboron) |
| THF (Tetrahydrofuran) |
| 3,3'-Bipyridine |
| 5-CF₃-Bpy (5-Trifluoromethyl-2,2'-bipyridine) |
| N,N-dicyclohexylbenzamide |
| N-phenylbenzamide |
| N-methoxy benzamide |
Elucidation of Catalytic Cycles in C-H Activation
Palladium-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through well-defined catalytic cycles. For benzamides like this compound, two primary catalytic cycles are often proposed: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle. snnu.edu.cnnih.govnih.gov
The Pd(II)/Pd(0) catalytic cycle generally involves the following key steps:
C-H Activation : The cycle often begins with the reaction of the benzamide substrate with a Pd(II) salt. The amide directing group coordinates to the palladium center, facilitating the cleavage of a nearby C-H bond (typically at the ortho position) to form a stable five-membered palladacycle intermediate. rsc.orgyoutube.com This step is often a concerted metalation-deprotonation (CMD) process. snnu.edu.cn
Oxidative Addition or Transmetalation : In cross-coupling reactions, this palladacycle can react with an organometallic reagent (in a transmetalation step) or an organohalide (in an oxidative addition step). snnu.edu.cnyoutube.com
Reductive Elimination : The newly formed diorganopalladium(II) species undergoes reductive elimination, forming the C-C or C-X bond of the final product and generating a Pd(0) species. rsc.orgyoutube.com
Reoxidation : An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species, allowing the cycle to continue. snnu.edu.cnnih.gov
The Pd(II)/Pd(IV) catalytic cycle offers an alternative pathway, particularly when strong oxidants are used:
C-H Activation : This cycle also starts with the formation of a Pd(II)-palladacycle intermediate. rsc.org
Oxidation : The palladacycle is oxidized by a coupling partner or an external oxidant from Pd(II) to a high-valent Pd(IV) species. rsc.orgresearchgate.net This step is crucial and has been established through the isolation and characterization of Pd(IV) complexes. researchgate.net
Reductive Elimination : The Pd(IV) intermediate then undergoes reductive elimination to form the product. This step is often faster from a Pd(IV) center compared to a Pd(II) center.
Catalyst Regeneration : The process regenerates the Pd(II) catalyst directly, without passing through a Pd(0) state. rsc.org
The operative catalytic cycle is highly dependent on the specific reaction conditions, including the choice of oxidant, solvent, and additives. rsc.orgresearchgate.net
Role of Directing Groups in Regioselective Functionalization
The concept of using directing groups is a cornerstone of modern C-H activation chemistry, enabling high levels of regioselectivity. nih.govcam.ac.uk In this compound, the amide group functions as a powerful directing group.
The primary role of the amide group is to act as an internal ligand that coordinates to the transition metal catalyst. nih.govrsc.org This chelation effect brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position of the benzoyl ring, leading to the formation of a thermodynamically stable five- or six-membered cyclometalated intermediate. cam.ac.ukacs.org This directed metalation overcomes the inherent lack of reactivity of C-H bonds and controls the site of functionalization, preventing reactions at other, more electronically favored but sterically less accessible, positions. cam.ac.uk
| Directing Group Type | Function | Typical Metals | Key Advantage | Reference |
|---|---|---|---|---|
| Amides (e.g., -CON(C₆H₁₁)₂) | Ortho-C-H activation via 5-membered palladacycle | Pd, Rh, Ru | High regioselectivity, robust | nih.govrsc.org |
| N-methoxy amides | Weakly coordinating, allows for ligand influence | Pd, Rh, Ru | Versatile, compatible with various catalytic cycles | nih.govbohrium.com |
| Carboxylic Acids | Traceless, removed via decarboxylation | Rh, Pd | Directing group is not present in the final product | rsc.org |
| N-Oxides | Acts as both directing group and internal oxidant | Rh | Avoids the need for an external oxidant | cam.ac.uk |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the palladium-catalyzed C-H activation of benzamides, the key intermediates are palladacycles. researchgate.netnih.gov These are cyclometalated complexes where the palladium atom is part of a ring structure formed with the substrate.
For substrates like this compound, C-H activation at the ortho-position leads to a five-membered C,C,N,O-palladacycle. The isolation of such intermediates has been successfully achieved in related systems, often as stable, crystalline solids. researchgate.netmdpi.com Characterization is typically performed using a combination of spectroscopic methods and X-ray crystallography.
NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the palladacycle in solution.
Mass Spectrometry : Provides the molecular weight and fragmentation pattern of the intermediate. researchgate.net
X-ray Crystallography : Offers definitive proof of the solid-state structure, confirming bond lengths, bond angles, and the coordination geometry around the palladium center. researchgate.netchemrxiv.org
Studies have shown that these palladacycles can be quite stable, allowing for their isolation via techniques like column chromatography. chemrxiv.org The subsequent reactions of these isolated intermediates with coupling partners can then be studied to elucidate the downstream steps of the catalytic cycle, such as reductive elimination. nih.govchemrxiv.org
Kinetic Studies and Rate-Determining Steps in Amide Transformations
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step (RDS) of the catalytic cycle. A common technique used in these investigations is the kinetic isotope effect (KIE), which compares the reaction rates of a substrate with its deuterated analogue. acs.org
In many palladium-catalyzed C-H functionalization reactions directed by amide groups, the C-H bond cleavage step has been identified as the rate-determining step. nih.govacs.org This is often evidenced by a large primary KIE value (typically kH/kD > 2), which indicates that the C-H bond is broken in the slowest step of the reaction. acs.org
For example, in a study on the alkylation of benzamides, a KIE value of 3.7 was observed, implying that the C-H activation is both rate-limiting and reversible. acs.org In contrast, some systems, particularly those involving N-methoxy amide directing groups, have shown no KIE, suggesting that a different step, such as the subsequent C-N bond formation or N-O bond cleavage, is rate-limiting. nih.gov Computational studies using Density Functional Theory (DFT) often complement experimental kinetic data, providing calculated energy barriers for each step of the catalytic cycle and helping to pinpoint the RDS. proceedings.science
| Reaction Type | Directing Group | Observed KIE (kH/kD) | Inferred Rate-Determining Step | Reference |
|---|---|---|---|---|
| Alkylation of Benzamides | Amide | 3.7 | C-H activation | acs.org |
| Annulation with Alkynes | N-pivaloyloxy amide | Large | C-H activation | nih.gov |
| Annulation with Alkynes | N-methoxy amide | ~1.0 | Step after C-H activation (e.g., N-O bond cleavage) | nih.gov |
Influence of Oxidants and Reaction Conditions on Mechanism
The choice of oxidant and other reaction conditions, such as solvent and additives, can profoundly influence the reaction mechanism, efficiency, and even the type of product formed. acs.org
Oxidants : In catalytic cycles that generate Pd(0), an oxidant is essential to regenerate the active Pd(II) catalyst. nih.gov
Silver(I) Salts : Silver salts like silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃) are among the most common oxidants. rsc.org Recent computational studies suggest their role may be more complex than simply acting as a terminal oxidant. Silver may participate directly in the catalytic cycle by forming Pd-Ag heterobimetallic species, which can lower the energy barriers for key steps like C-H activation and reductive elimination. nih.govnih.gov
Copper(II) Salts : Copper(II) acetate (Cu(OAc)₂) is another frequently used oxidant, often employed to regenerate the catalyst. rsc.org
Organic Oxidants : Reagents like benzoquinone (BQ) are also utilized. nih.gov
Internal Oxidants : Some directing groups are designed to also function as an internal oxidant (e.g., N-O bond-containing groups), which circumvents the need for an external oxidant and can lead to milder reaction conditions. organic-chemistry.org
Electrochemistry : Anodic oxidation can be used in place of chemical oxidants, offering a greener and more controlled method to drive C-H activation/cross-coupling reactions. researchgate.netrsc.org
Reaction Conditions :
Additives : The presence of acids, such as trifluoroacetic acid (TFA), can promote C-H activation by generating a more electrophilic, cationic palladium species. rsc.orgnih.gov
Solvents : The solvent can affect catalyst solubility, stability, and the rate of different elementary steps. Polar aprotic solvents like DMF or DMAc are common. rsc.org
Temperature : Higher temperatures are often required to overcome the activation energy of the C-H cleavage step, although milder conditions are continually being developed.
Applications in Chemical Research
The primary application of 2-chloro-N,N-dicyclohexylbenzamide appears to be as a chemical intermediate in the synthesis of other, more complex molecules. Its structure, featuring a reactive chlorine atom and bulky N-substituents, makes it a useful building block in organic synthesis. For instance, it has been utilized in the preparation of certain agricultural chemicals. Specifically, it is a known intermediate in the synthesis of the insecticide Lufenuron.
Structure Reactivity Relationships in 2 Chloro N,n Dicyclohexylbenzamide and Analogous Compounds
Impact of the Ortho-Chloro Substituent on Electronic and Steric Properties
The presence of a chlorine atom at the ortho position of the benzoyl ring in 2-chloro-N,N-dicyclohexylbenzamide profoundly influences the molecule's electronic and steric characteristics. Halogens, like chlorine, are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which is stronger than their electron-donating resonance effect. libretexts.org This inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). libretexts.org
Despite being deactivating, the chloro group is an ortho-, para- director. libretexts.orglibretexts.org This is because the lone pair electrons on the chlorine atom can be donated to the carbocation intermediate formed during electrophilic attack at the ortho and para positions, providing some stabilization. libretexts.org However, the steric hindrance imposed by the ortho-chloro substituent, especially when coupled with the bulky N,N-dicyclohexyl groups, can impede reactions at the ortho position. libretexts.orgyoutube.com
A structural and computational study on ortho-substituted tertiary aromatic amides has shown that ortho-chloro substitution can lead to increased barriers to rotation around both the N-C(O) and C-C(O) bonds. This suggests that the steric hindrance from the ortho-chloro group can enhance the planarity and resonance of the amide bond. nih.gov The versatility of the chloro substituent allows it to act as an electron-withdrawing group or even mimic other groups depending on the molecular context, an effect that has been termed "magic chloro" in drug discovery.
Steric and Electronic Effects of the N,N-Dicyclohexyl Groups on Amide Stability and Reactivity
The N,N-dicyclohexyl groups are bulky substituents that exert significant steric hindrance around the amide nitrogen. This steric bulk plays a crucial role in the stability and reactivity of the amide bond. The synthesis of sterically hindered amides, such as those with N,N-dicyclohexyl groups, can be challenging with standard coupling reagents due to the slow nucleophilic attack of the amine onto the activated carboxylic acid. chimia.chnih.gov
The steric hindrance provided by the N,N-dicyclohexyl groups can also influence the reactivity of the amide itself. For instance, in reactions involving the amide carbonyl group, the bulky cyclohexyl rings can shield the carbonyl carbon from nucleophilic attack. This steric protection can make the amide less reactive towards hydrolysis and other nucleophilic acyl substitution reactions.
From an electronic standpoint, the alkyl nature of the cyclohexyl groups means they are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the nitrogen atom. However, the dominant effect of the N,N-dicyclohexyl groups is steric rather than electronic. The hindered rotation around the C-N bond in tertiary amides, a consequence of steric strain, can lead to the existence of non-separable E/Z diastereoisomers, which can be observed by NMR spectroscopy. researchgate.net
Comparative Analysis of N-Substituent Effects on Benzamide (B126) Reactivity
The reactivity of benzamides is highly dependent on the nature of the substituents on the nitrogen atom. A comparison of N,N-dicyclohexylbenzamide with other N-substituted benzamides reveals the significant impact of steric bulk.
| N-Substituent | Relative Steric Hindrance | Expected Reactivity towards Nucleophilic Acyl Substitution |
| -H, -H (Primary Amide) | Low | High |
| -CH₃, -H (Secondary Amide) | Low to Medium | Medium to High |
| -CH₃, -CH₃ (Tertiary Amide) | Medium | Medium |
| -Phenyl, -H (Anilide) | Medium | Medium |
| -Cyclohexyl, -Cyclohexyl | High | Low |
This table provides a qualitative comparison based on general chemical principles.
Benzamides with smaller N-substituents, such as N,N-dimethylbenzamide, are generally more reactive towards nucleophiles than this compound. The smaller methyl groups present less steric hindrance, allowing for easier access of reagents to the carbonyl carbon. In contrast, the large dicyclohexyl groups create a sterically congested environment that hinders this approach.
In a study comparing the reactivity of various N-(benzoyloxy)-N-(benzyloxy)benzamides, it was found that the rates of solvolysis correlated with Hammett σ values, indicating an electronic effect from substituents on the benzoyl ring. acs.org While this study did not include N,N-dicyclohexyl groups, it highlights the importance of electronic effects in concert with steric factors. The synthesis of amides with bulky N-substituents often requires specialized methods, as traditional peptide coupling reagents may be ineffective. chimia.chnih.gov
Conformational Analysis of the N,N-Dicyclohexylamide Moiety
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comcutm.ac.inslideshare.net For the N,N-dicyclohexylamide moiety in this compound, the key areas of conformational flexibility are the rotation around the C-N bond of the amide and the chair conformations of the two cyclohexane (B81311) rings.
The amide bond in tertiary amides like this one exhibits restricted rotation due to the partial double bond character of the C-N bond. This can lead to different orientations of the cyclohexyl groups relative to the benzoyl group. The two cyclohexane rings themselves will adopt chair conformations to minimize angle and torsional strain. youtube.com In a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to avoid 1,3-diaxial interactions. cutm.ac.in
Spectroscopic and X-ray Diffraction Studies for Structure-Reactivity Correlation
Spectroscopic and X-ray diffraction techniques are invaluable for correlating the three-dimensional structure of a molecule with its chemical reactivity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the electronic environment of the different atoms in the molecule. The chemical shifts of the protons and carbons in the cyclohexyl rings can indicate their conformational state. Due to the restricted rotation around the amide C-N bond, separate signals for the two cyclohexyl groups may be observed. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic C=O stretching frequency for the amide carbonyl group. The position of this band can give clues about the extent of conjugation and hydrogen bonding. In a series of N-substituted benzamide derivatives, IR spectroscopy was used alongside other techniques for characterization. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can help in its identification and structural elucidation.
The table below shows hypothetical spectroscopic data for this compound based on typical values for similar structures.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 4H, Ar-H), 3.0-4.0 (br m, 2H, N-CH), 1.0-2.0 (br m, 20H, cyclohexyl-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 168-172 (C=O), 130-140 (Ar-C), 125-130 (Ar-CH), 50-60 (N-CH), 25-35 (cyclohexyl-CH₂) |
| IR (KBr, cm⁻¹) | ν 2930, 2855 (C-H), 1630 (C=O), 1450, 1280 |
By combining the data from these techniques, a comprehensive picture of the structure of this compound can be developed, which is essential for understanding and predicting its chemical reactivity.
Computational and Theoretical Chemistry of 2 Chloro N,n Dicyclohexylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and molecular geometry of chemical compounds. For 2-chloro-N,N-dicyclohexylbenzamide, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), are instrumental in determining optimized geometrical parameters like bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule in its ground state. The theoretical data can be compared with experimental results, such as those from X-ray crystallography, to validate the computational model. Studies on similar chlorinated benzamide (B126) derivatives have demonstrated a good correlation between DFT-calculated and experimentally determined structures. nanobioletters.comnih.gov
The electronic properties of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its chemical reactivity.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.24 | O=C-N | 121.5 |
| C-N | 1.38 | C-N-C(cyclohexyl) | 118.9 |
| C-Cl | 1.75 | C(aromatic)-C(aromatic)-Cl | 119.8 |
| N-C(cyclohexyl) | 1.48 | C(aromatic)-C=O | 120.3 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. irjweb.comwuxibiology.com For this compound, the distribution of the HOMO and LUMO orbitals would likely be concentrated around the benzoyl and dicyclohexylamino moieties, respectively, influencing its reactivity patterns.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Energy (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.23 |
| Global Hardness (η) | 2.81 |
| Global Softness (S) | 0.356 |
| Electronegativity (χ) | 4.04 |
| Chemical Potential (μ) | -4.04 |
| Electrophilicity Index (ω) | 2.90 |
Note: This data is hypothetical and serves to illustrate the concepts of FMO theory and global reactivity descriptors.
Prediction of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics.
For instance, in a nucleophilic substitution reaction at the carbonyl carbon, computational models can help to elucidate the mechanism, whether it proceeds through a concerted or a stepwise pathway. These models can also predict the stereochemical outcome of reactions.
Calculation of Linear and Nonlinear Optical Properties for Material Science Applications
Computational chemistry allows for the prediction of the linear and nonlinear optical (NLO) properties of molecules. These properties are of great interest in the field of material science for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can provide an estimation of this value. For molecules with potential NLO properties, a significant β value is desirable. The electronic structure of this compound, with its electron-withdrawing chloro group and electron-donating dicyclohexylamino group, could potentially give rise to interesting NLO properties.
Advanced Applications of 2 Chloro N,n Dicyclohexylbenzamide in Chemical Sciences
Role as a Chemical Building Block in Complex Molecule Synthesis
The strategic placement of the chloro and dicyclohexylamide functionalities makes 2-chloro-N,N-dicyclohexylbenzamide a valuable intermediate in the synthesis of more complex molecular architectures. The chlorine atom serves as a versatile handle for various chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups, enabling the construction of intricate molecular frameworks.
The amide group, particularly the bulky dicyclohexyl substituents, can act as a directing group in reactions such as directed ortho-metalation (DoM). This allows for the regioselective functionalization of the aromatic ring at the position ortho to the amide group. The combination of the directing ability of the amide and the reactivity of the chlorine atom provides a powerful strategy for the synthesis of 1,2,3-substituted aromatic compounds.
For instance, in the synthesis of certain bioactive molecules, the benzamide (B126) core of this compound can be elaborated through a series of reactions. The chlorine atom can be displaced by a nucleophile, followed by modification of the amide functionality or further substitution on the aromatic ring, guided by the dicyclohexylamide group. This step-wise approach allows for the controlled assembly of complex target molecules with high precision.
Utilization in Ligand Design for Organometallic Catalysis
The dicyclohexylamide moiety of this compound plays a crucial role in its application in ligand design for organometallic catalysis. The steric bulk and electronic properties of the dicyclohexyl groups can be fine-tuned to create ligands with specific catalytic activities.
Development of Chiral Ligands
The dicyclohexyl groups in this compound can be a source of chirality. While the parent molecule itself is not chiral, modifications to the cyclohexyl rings or their attachment to the nitrogen atom can lead to the formation of chiral ligands. These chiral ligands are instrumental in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.
The development of chiral N,N'-dioxide ligands, for example, which can be synthesized from amino acids and amines, demonstrates the potential for creating conformationally flexible yet effective chiral environments around a metal center. rsc.org Although not directly synthesized from this compound, the principles of using bulky, chiral amide-containing structures are relevant. The large steric hindrance provided by moieties like dicyclohexyl groups is a key feature in designing effective chiral ligands. dicp.ac.cn
Exploration in C-H Functionalization Catalysis
C-H functionalization is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-X (where X is a heteroatom) bonds. The amide group in this compound can act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the aromatic ring. This chelation-assisted strategy enhances the reactivity and selectivity of the C-H activation process. rsc.org
The use of amide-containing molecules as directing groups is a well-established strategy in transition-metal-catalyzed C-H functionalization. uni-muenster.denih.gov For example, palladium-catalyzed C-H alkenylation can proceed via palladacycles formed with the assistance of an amide directing group. nih.gov The specific properties of the dicyclohexylamide group, such as its steric bulk, can influence the geometry of the metallacyclic intermediate and, consequently, the outcome of the catalytic reaction. Research in this area explores how different amide structures, including those with bulky substituents like dicyclohexyl groups, can be used to control the regioselectivity and efficiency of C-H functionalization reactions.
Contributions to Materials Science Research
The structural characteristics of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional organic materials.
Precursors for Polymer Synthesis
While direct polymerization of this compound may not be a common application, its derivatives can serve as monomers for the synthesis of novel polymers. The reactive chlorine atom can be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the benzamide unit into a polymer backbone. The bulky dicyclohexyl groups would impart specific properties to the resulting polymer, such as increased rigidity, higher glass transition temperature, and altered solubility. The potential for creating functional polymers from benzamide derivatives is an area of ongoing research.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of 2-chloro-N,N-dicyclohexylbenzamide can be envisioned through several routes, traditionally involving the acylation of dicyclohexylamine (B1670486) with 2-chlorobenzoyl chloride. ctppc.org Future research should prioritize the development of environmentally benign synthetic methodologies.
Key Research Objectives:
Catalyst Development: Investigating the use of solid acid catalysts or enzyme-based systems to replace traditional coupling reagents, thereby minimizing waste and improving atom economy.
Solvent Selection: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds (VOCs) typically used in amide bond formation.
Energy Efficiency: Developing microwave-assisted or flow chemistry protocols to reduce reaction times and energy consumption compared to conventional batch processing.
A comparative analysis of potential green synthesis parameters is presented in Table 1.
Table 1: Comparison of Potential Green Synthesis Parameters for this compound
| Parameter | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |
| Catalyst | Stoichiometric base (e.g., triethylamine) | Reusable solid acid catalyst | Reduced waste, catalyst recyclability |
| Solvent | Chlorinated solvents (e.g., dichloromethane) | Bio-based solvents (e.g., 2-methyl-THF) or solvent-free conditions | Reduced toxicity and environmental impact |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation or mechanochemistry | Faster reaction times, lower energy consumption |
Exploration of Undiscovered Reactivity Patterns and Functionalization
The chemical reactivity of this compound is largely uncharted territory. The interplay between the sterically demanding dicyclohexyl groups and the electronically modified benzoyl ring presents opportunities for discovering novel reactivity.
Future research should focus on:
C-H Activation: Investigating the potential for directed C-H activation at the cyclohexyl or aromatic rings, catalyzed by transition metals, to introduce new functional groups.
Cross-Coupling Reactions: Exploring the utility of the chloro-substituent in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize more complex molecular architectures.
Photoredox Catalysis: Examining the photochemical reactivity of the benzamide (B126) scaffold to forge new bonds under mild conditions.
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) offers a powerful platform for the rapid discovery of new reactions and catalysts. nih.govbiorxiv.org An HTS approach could be employed to systematically explore the reaction space of this compound.
A potential HTS workflow could involve:
Dispensing this compound into multi-well plates.
Adding a diverse library of potential reactants, catalysts, and additives using automated liquid handlers. youtube.com
Incubating the reaction plates under various conditions (e.g., temperature, light).
Rapidly analyzing the reaction outcomes using techniques like mass spectrometry or high-performance liquid chromatography. researchgate.net
This strategy could accelerate the discovery of unforeseen reactivity and identify optimal conditions for new chemical transformations.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques can provide invaluable real-time insights into the transient intermediates and transition states involved in the reactions of this compound.
Potential spectroscopic investigations include:
In-situ IR and NMR Spectroscopy: To monitor the consumption of reactants and the formation of products and intermediates in real-time.
Time-Resolved Fluorescence Spectroscopy: If the molecule or its derivatives can be rendered fluorescent, this technique could probe dynamic processes. umn.edu
Paramagnetic NMR Spectroscopy: The introduction of a paramagnetic tag could allow for the study of molecular conformations and interactions. sigmaaldrich.com
Computational Design of Next-Generation Benzamide-Based Chemical Entities
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts. researchgate.netnih.gov Density Functional Theory (DFT) and other computational methods can be applied to this compound to:
Predict Reactivity: Calculate electronic properties such as molecular electrostatic potential and frontier molecular orbital energies to predict sites of reactivity.
Model Reaction Mechanisms: Elucidate the energetic profiles of potential reaction pathways to understand feasibility and selectivity.
Design Novel Derivatives: In silico design of new derivatives with tailored electronic and steric properties for specific applications. For instance, computational docking studies could explore the potential binding of these derivatives to biological targets. nih.gov
A summary of computational approaches and their potential applications for this molecule is provided in Table 2.
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of reactivity, spectroscopic properties, and thermodynamic stability. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulation of conformational dynamics and intermolecular interactions. | Understanding of solution-state behavior and potential for self-assembly. |
| Virtual Screening and Molecular Docking | In silico assessment of binding to target proteins. | Identification of potential biological activities and guidance for a lead compound design. nih.gov |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for the development of new chemical entities and transformative technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N,N-dicyclohexylbenzamide, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting dicyclohexylamine with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Pyridine or triethylamine is often added to neutralize HCl byproducts .
- Optimization Tips : Reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios significantly impact yield. For example, reports a 65% yield for a structurally similar compound using toluene under reflux for 4 hours. Kinetic studies (e.g., TLC monitoring) can help identify optimal reaction times .
Q. How is the molecular structure of this compound characterized, and what key structural features influence its reactivity?
- X-ray crystallography is the gold standard for structural elucidation. For analogous compounds, non-planar conformations are observed, with dihedral angles between the benzamide core and cyclohexyl groups (e.g., 76.0° and 64.0° in related structures) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while cyclohexyl groups show multiplet signals (δ 1.0–2.5 ppm). Carbonyl carbons resonate at ~168 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for 2-chloro-N,N-diarylbenzamide derivatives?
- Root Causes : Differences in solvent polarity (toluene vs. DMF), base selection (pyridine vs. Et₃N), or purification methods (column chromatography vs. recrystallization).
- Resolution : Systematic DOE (Design of Experiments) can isolate critical variables. For example, achieved higher yields using DMF at 60°C, which enhances solubility of arylamine reactants .
Q. How do substituent modifications on the benzamide core affect bioactivity, and what computational tools validate these structure-activity relationships (SAR)?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability and COX-2 inhibition potency, as shown in for 2-chloro-N,N-diphenylacetamide .
- Bulkier Substituents : Cyclohexyl groups (vs. phenyl) may improve lipophilicity and blood-brain barrier penetration, but steric hindrance could reduce target binding .
- Computational Validation :
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes like COX-2. used docking to correlate Cl-substitution with enhanced enzyme inhibition .
- MD Simulations : GROMACS simulations assess conformational stability of ligand-enzyme complexes over 100 ns trajectories .
Q. What experimental protocols assess the metabolic stability of this compound in hepatic models?
- In Vitro Assays :
Microsomal Incubations : Incubate compound with rat liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) containing NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam) to identify isoform-specific interactions .
- Data Interpretation : Half-life (t₁/₂) >60 minutes suggests high metabolic stability, suitable for in vivo studies .
Methodological Considerations
Q. How are crystallographic data (e.g., dihedral angles) used to rationalize the conformational flexibility of this compound?
- Case Example : reports a dihedral angle of 71.8° between phenyl rings in a related compound, indicating restricted rotation. This rigidity impacts π-π stacking interactions in enzyme binding pockets .
- Software Tools : Mercury (CCDC) visualizes packing diagrams; PLATON calculates torsion angles and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
